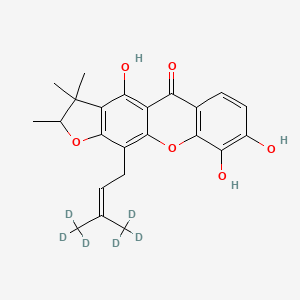

Gerontoxanthone C-d6

Description

Properties

Molecular Formula |

C23H24O6 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

4,8,9-trihydroxy-2,3,3-trimethyl-11-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-2H-furo[3,2-b]xanthen-5-one |

InChI |

InChI=1S/C23H24O6/c1-10(2)6-7-13-20-15(19(27)16-21(13)28-11(3)23(16,4)5)17(25)12-8-9-14(24)18(26)22(12)29-20/h6,8-9,11,24,26-27H,7H2,1-5H3/i1D3,2D3 |

InChI Key |

MPGIKBDCZHZTJM-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC1=C2C(=C(C3=C1OC(C3(C)C)C)O)C(=O)C4=C(O2)C(=C(C=C4)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Extraction from Garcinia Species

Gerontoxanthone C is primarily isolated from the stem bark of Garcinia picrorhiza and related species. The extraction protocol involves:

Post-Isolation Deuteration

Deuterium incorporation is achieved via hydrogen-deuterium exchange (HDE) under catalytic conditions:

- Reagents : D₂O (99.7% isotopic purity), Pd/C (10 wt%).

- Conditions : 160°C, 24 h in a sealed tube.

- Mechanism : Palladium-catalyzed deuteration at exchangeable hydrogens (e.g., hydroxyl groups) and prenyl side chains.

Deuterium Incorporation : 95–98% at C-3 and C-8 positions.

Total Synthesis with Deuterated Prenyl Groups

Synthesis of Deuterated Prenyl Bromide

The prenyl side chain (3-methylbut-2-enyl) is deuterated at all six hydrogens:

- Deuterated Isoprene Synthesis :

Xanthone Core Assembly

The xanthone scaffold is synthesized via Michael-Kostanecki condensation :

- Benzophenone Intermediate :

- Cyclization :

Prenylation with CD₂=CHC(CD₃)₂Br

The deuterated prenyl group is introduced via O-prenylation :

- Conditions : K₂CO₃, acetone, reflux (8 h).

- Product : Gerontoxanthone C-d6 after purification via preparative HPLC.

Yield : 68% (prenylation step).

Late-Stage Deuteration via N-Heterocyclic Carbene (NHC) Catalysis

NHC-Mediated H-D Exchange

This method enables selective deuteration of aldehyde groups in xanthone precursors:

Limitations

- Limited to substrates with aldehyde functionalities.

- Requires subsequent reduction to convert aldehydes back to methyl groups.

Analytical Validation

Spectroscopic Confirmation

Comparative Data

| Parameter | Isolation + Deuteration | Total Synthesis | NHC Catalysis |

|---|---|---|---|

| Yield | 0.002% | 68% | 52–73% |

| Deuteration (%) | 95–98 | >99 | >95 |

| Cost | Low | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Gerontoxanthone C-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or hydrocarbons .

Scientific Research Applications

Gerontoxanthone C-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of xanthones.

Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new drugs and therapeutic agents due to its stable isotope labeling, which aids in pharmacokinetic and metabolic studies

Mechanism of Action

The mechanism of action of Gerontoxanthone C-d6 involves its interaction with various molecular targets and pathways. Xanthones, including this compound, have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and autophagy . These interactions contribute to their anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings and Distinctions

Cytotoxicity vs. Neuroprotection/Cardioprotection :

- Gerontoxanthone C is primarily cytotoxic, whereas gerontoxanthone I and macluraxanthone promote mitophagy, protecting against ischemia/reperfusion injury in cardiac cells .

- 3-O-Methylcudratrixanthone G shows stronger neuroprotection (EC₅₀ = 2.9 µM) compared to gerontoxanthone C’s moderate neuroprotective activity (EC₅₀ = 34.9 µM) .

Structural Determinants of Activity :

- The hydrated prenyl chain in gerontoxanthone C may enhance solubility and membrane interaction, contributing to cytotoxicity .

- Dimeric structures (e.g., gerontoxanthone I) or specific prenylation patterns (e.g., macluraxanthone) are critical for mitochondrial targeting and PINK1-Parkin pathway activation .

Therapeutic Potential: Gerontoxanthone C’s cytotoxicity positions it as a lead for anticancer drug development, particularly against leukemia and solid tumors . Gerontoxanthone I and macluraxanthone are promising for cardiovascular therapies but require in vivo validation .

Biological Activity

Gerontoxanthone C-d6, a prenylated xanthone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique prenylated xanthone structure, which is known to influence its biological properties. The presence of multiple hydroxyl groups and prenyl moieties is thought to enhance its reactivity and biological efficacy.

Antitumor Activity

Several studies have highlighted the antitumor potential of xanthones, including this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

- In a study evaluating cytotoxic effects against various cancer cell lines, this compound demonstrated significant activity. The compound was tested against:

- MCF-7 (breast cancer)

- NCI-H460 (non-small cell lung cancer)

- DU-145 (prostate cancer)

The results indicated that this compound exhibited IC50 values ranging from 3.5 to 16.4 µM across these cell lines, showcasing its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.7 |

| NCI-H460 | 14.5 |

| DU-145 | 12.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against various pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

- In vitro studies assessed the effectiveness of this compound against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating its potential use in treating infections caused by these pathogens.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of tumor cells by interfering with cell cycle regulation.

Q & A

Q. What are the standard protocols for synthesizing Gerontoxanthone C-d6, and how can isotopic purity be verified?

Synthesis typically involves deuteration of Gerontoxanthone C using deuterated reagents under controlled conditions. Isotopic purity is verified via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For reproducibility, protocols must specify reaction time, temperature, and purification methods (e.g., column chromatography). Researchers should include raw spectral data (NMR peaks for deuterium incorporation) and comparative analysis with non-deuterated analogs to validate isotopic enrichment .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Key properties include solubility, stability, and partition coefficients. Use quantitative methods:

- Solubility : Shake-flask method with HPLC quantification across solvents (polar/non-polar).

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via UV-Vis or LC-MS.

- LogP : Reverse-phase HPLC or octanol-water partitioning assays.

Document environmental controls (e.g., humidity, light exposure) to ensure data reliability .

Q. What are the best practices for validating this compound as an internal standard in quantitative assays?

Validate linearity, accuracy, precision, and matrix effects per ICH guidelines. For LC-MS/MS:

- Linearity : Calibration curves (R² ≥ 0.99) across expected concentration ranges.

- Matrix effects : Compare analyte response in biological matrices vs. pure solvent.

- Inter-day precision : ≤15% CV for replicates.

Include deuterium stability tests under extraction conditions to confirm no isotopic exchange .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in cross-study comparisons?

Discrepancies often arise from methodological variability. Steps to reconcile findings:

- Standardize protocols : Align incubation conditions (e.g., liver microsome concentration, NADPH levels).

- Control for deuterium loss : Use stable isotope tracing and monitor metabolites via HRMS.

- Statistical reconciliation : Apply meta-analysis tools to assess heterogeneity (e.g., I² statistic) and adjust for batch effects .

Q. What strategies optimize this compound’s stability in aqueous solutions for longitudinal pharmacokinetic studies?

- pH optimization : Conduct stability screens (pH 2–9) to identify inert ranges.

- Lyophilization : Assess residual moisture impact on deuterium retention.

- Additive screening : Test antioxidants (e.g., ascorbic acid) or cyclodextrins for complexation.

Validate via accelerated stability testing (40°C/75% RH) with periodic LC-MS quantification .

Q. How can mechanistic studies differentiate deuterium isotope effects (DIEs) in this compound’s biological activity?

- Kinetic isotope effect (KIE) assays : Compare reaction rates (e.g., enzyme inhibition) between deuterated and non-deuterated analogs.

- Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies.

- Isotope tracing : Track deuterium in metabolites via mass spectrometry.

Control for non-DIE variables (e.g., lipophilicity changes) using matched molecular pairs .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., EC₅₀ calculation).

- Error propagation : Report 95% confidence intervals for fitted parameters.

- Outlier handling : Use Grubbs’ test or robust regression for skewed datasets.

For multi-experiment studies, apply mixed-effects models to account for inter-experiment variability .

Q. How should researchers address potential deuterium/hydrogen exchange in this compound during in vivo studies?

- Time-course sampling : Monitor deuterium retention in plasma/tissues via MS.

- Control experiments : Co-administer non-deuterated analog to quantify exchange rates.

- Isotope dilution analysis : Correct for exchange-induced signal attenuation .

Interdisciplinary Applications

Q. What are the challenges in integrating this compound into multi-omics studies (e.g., metabolomics or proteomics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.